Paederoside
Overview
Description
Paederoside is a monoterpene S-methyl thiocarbonate isolated from the plant Paederia pertomentosa . It is known for its significant biological activities, particularly its anti-tumor promoting activity against the Epstein-Barr virus activation . The compound has a molecular formula of C18H22O11S and a molecular weight of 446.43 g/mol .
Mechanism of Action
Target of Action
Paederoside, a monoterpene S-methyl thiocarbonate isolated from Paederia pertomentosa , primarily targets the Epstein-Barr virus . The Epstein-Barr virus is known to be associated with various types of cancers, making it a significant target for anti-tumor therapies .
Mode of Action
This compound interacts with the Epstein-Barr virus, exerting a high anti-tumor promoting activity . It inhibits the activation of the Epstein-Barr virus, thereby potentially preventing the virus from initiating tumor formation .
Biochemical Pathways
Its anti-tumor promoting activity suggests that it may influence pathways related to viral replication and tumor growth .
Result of Action
The primary result of this compound’s action is its high anti-tumor promoting activity against the Epstein-Barr virus activation . This suggests that this compound could potentially be used in the treatment or prevention of cancers associated with the Epstein-Barr virus .
Action Environment
Like many other compounds, its effectiveness could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Paederoside interacts with various enzymes, proteins, and other biomolecules. It has been identified through phytochemical studies along with its glycosides
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes influenced by this compound are still being studied.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical interactions. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Paederoside can be extracted from the herb Paederia scandens. The preparation involves crushing the herb and performing microwave extraction with distilled water. The extract is then filtered to obtain the desired compound .
Industrial Production Methods: The industrial preparation of this compound involves water extraction of Paederia scandens material, followed by concentration and precipitation using methanol or ethanol. The supernatant is then subjected to macroporous resin chromatography, and elution is carried out using water and ethanol of different concentrations. The final product is obtained through reduced-pressure drying .
Chemical Reactions Analysis
Types of Reactions: Paederoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as methyl paederosidate and ethyl paederosidate .
Scientific Research Applications
Paederoside has a wide range of scientific research applications:
Comparison with Similar Compounds
- Methyl Paederosidate
- Ethyl Paederosidate
- Paederosidic Acid
- Asperuloside
Comparison: Paederoside is unique due to its high anti-tumor promoting activity against the Epstein-Barr virus activation . While similar compounds like methyl paederosidate and ethyl paederosidate share structural similarities, this compound’s specific biological activities make it distinct .
Properties
IUPAC Name |
[2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl methylsulfanylformate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O11S/c1-30-18(24)26-4-6-2-8-11-7(15(23)27-8)5-25-16(10(6)11)29-17-14(22)13(21)12(20)9(3-19)28-17/h2,5,8-14,16-17,19-22H,3-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJISWUQNQQWEND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)OCC1=CC2C3C1C(OC=C3C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O11S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942724 | |
Record name | O-{[5-(Hexopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl} S-methyl carbonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20547-45-9 | |
Record name | PAEDEROSIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-{[5-(Hexopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl} S-methyl carbonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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